4-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound that features a triazine core, a morpholine ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydrazine moiety: This step may involve the reaction of hydrazine derivatives with the triazine core.
Substitution reactions: Various phenyl groups and other substituents are introduced through nucleophilic substitution or other suitable reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often under inert atmosphere and specific temperature conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholine rings.
Reduction: Reduction reactions could target the hydrazine moiety or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl rings or the triazine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazine cores are often explored as catalysts in various organic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential as inhibitors of enzymes or receptors involved in disease pathways.
Biological Probes: Used in research to study specific biological processes.
Industry
Agriculture: Potential use as herbicides or pesticides.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may:
Bind to specific enzymes or receptors: Inhibiting their activity.
Modulate signaling pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE: Similar compounds may include other triazine derivatives with different substituents.
Uniqueness
Structural Features: The specific combination of substituents and the triazine core may confer unique properties.
Biological Activity: Differences in biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H28ClN7O3 |
---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
2-N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H28ClN7O3/c1-37-25-17-20(11-12-24(25)39-19-21-7-5-6-10-23(21)29)18-30-35-27-32-26(31-22-8-3-2-4-9-22)33-28(34-27)36-13-15-38-16-14-36/h2-12,17-18H,13-16,19H2,1H3,(H2,31,32,33,34,35)/b30-18+ |
InChI Key |
JWXFLYBDSNCOTQ-UXHLAJHPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OCC5=CC=CC=C5Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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